molecular formula C10H14ClN3O2 B13555822 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid

Cat. No.: B13555822
M. Wt: 243.69 g/mol
InChI Key: WHJAMZHEZLSACM-UHFFFAOYSA-N
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Description

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a chlorine and methyl group, and a propanoic acid moiety linked to a cyclopropylamino group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chlorine and methyl groups via halogenation and alkylation reactions. The final step involves the coupling of the pyrazole derivative with a cyclopropylamine and subsequent carboxylation to form the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the removal of the chlorine group or reduction of the pyrazole ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid
  • 3-(4-Chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid
  • 3-(4-Methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid

Uniqueness

3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid is unique due to the presence of both the chlorine and methyl groups on the pyrazole ring, as well as the cyclopropylamino substitution on the propanoic acid moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

3-(4-chloro-5-methylpyrazol-1-yl)-2-(cyclopropylamino)propanoic acid

InChI

InChI=1S/C10H14ClN3O2/c1-6-8(11)4-12-14(6)5-9(10(15)16)13-7-2-3-7/h4,7,9,13H,2-3,5H2,1H3,(H,15,16)

InChI Key

WHJAMZHEZLSACM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(C(=O)O)NC2CC2)Cl

Origin of Product

United States

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